![molecular formula C20H21NO4 B582346 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid CAS No. 1261969-11-2](/img/structure/B582346.png)
5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple functional groups and substituents. The primary name designation reflects the benzoic acid core structure with specific positional indicators for the methoxy group at position 5 and the substituted phenyl group at position 3. The Chemical Abstracts Service has assigned the unique registry number 1261969-11-2 to this compound, providing an unambiguous identifier for chemical databases and regulatory purposes.
Alternative systematic names documented in chemical databases include 5-Methoxy-4′-(1-piperidinylcarbonyl)-3-biphenylcarboxylic acid and 5-Methoxy-4′-(piperidine-1-carbonyl)-[1,1′-biphenyl]-3-carboxylic acid, which emphasize the biphenyl structural framework and the specific positioning of the piperidine carbonyl substituent. These nomenclature variants demonstrate the compound's structural complexity and the multiple valid approaches to systematic naming conventions. The standardized name this compound provides the most direct description of the molecular architecture, clearly indicating the substitution pattern and functional group arrangements.
The Chemical Abstracts Service registry analysis reveals that this compound has been catalogued in major chemical databases with consistent molecular identification parameters. The registry entry includes standardized molecular descriptors and connectivity information that facilitate automated chemical structure searching and identification processes. Database entries consistently reference the molecular formula and structural characteristics, ensuring reliable compound identification across different chemical information systems.
Molecular Formula and Weight Validation
The molecular formula of this compound has been consistently established as C20H21NO4 across multiple chemical databases and supplier sources. This formula indicates the presence of twenty carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complex aromatic structure with its various functional groups. The molecular composition accounts for the benzoic acid core, the methoxy substituent, the phenyl bridge, and the piperidinocarbonyl moiety, providing a complete elemental representation of the compound's structure.
Molecular weight determinations show slight variations among different sources, with values ranging from 339.38504576683 to 339.391 atomic mass units. The most commonly cited molecular weight is 339.39 grams per mole, which represents the standard value used in chemical supplier catalogs and research applications. These minor variations likely reflect differences in atomic weight precision and rounding conventions used by different database systems and calculation methods.
The molecular formula validation process involves verification of the structural formula against established chemical bonding principles and valency requirements. Each carbon atom maintains appropriate bonding patterns consistent with aromatic and aliphatic carbon environments, while the nitrogen atom in the piperidine ring satisfies standard valency requirements. The oxygen atoms are distributed among the carboxylic acid group, the methoxy group, and the carbonyl functionality of the piperidinocarbonyl substituent, maintaining proper valency relationships throughout the molecular structure.
Structural Elucidation Through Crystallographic Data
The structural elucidation of this compound requires comprehensive analysis of available crystallographic and molecular modeling data to establish precise three-dimensional molecular geometry and conformational characteristics. While specific single-crystal X-ray diffraction data for this exact compound were not identified in the available literature sources, the structural framework can be analyzed through comparison with related compounds and theoretical modeling approaches. The compound's architecture consists of two primary aromatic rings connected through a direct carbon-carbon bond, forming a biphenyl-like structure with additional functional group substitutions.
The benzoic acid portion of the molecule contains the carboxylic acid functionality at the standard position, with the methoxy group positioned at the 5-position relative to the carboxyl group. This substitution pattern creates specific electronic and steric effects that influence the overall molecular conformation and potential intermolecular interactions. The second aromatic ring carries the piperidinocarbonyl substituent at the para position, introducing a flexible six-membered saturated nitrogen heterocycle that can adopt various conformational states depending on crystallization conditions and intermolecular packing forces.
Crystallographic studies of related biphenyl carboxylic acids and piperidine-containing compounds provide valuable insights into the likely structural characteristics of this compound. The dihedral angle between the two aromatic rings typically ranges from approximately 30 to 60 degrees in similar biphenyl systems, depending on the nature and positioning of substituents. The piperidine ring in the carbonyl substituent most commonly adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings.
The presence of multiple hydrogen bonding sites, including the carboxylic acid group and the carbonyl oxygen of the piperidinocarbonyl substituent, suggests potential for extensive intermolecular hydrogen bonding networks in crystalline forms. Such hydrogen bonding patterns could significantly influence crystal packing arrangements and potentially lead to the formation of polymorphic forms or co-crystal structures with appropriate hydrogen bonding partners. The methoxy group adds additional conformational flexibility and potential hydrogen bonding acceptor capability, further contributing to the structural complexity of potential crystalline forms.
Propriétés
IUPAC Name |
3-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-18-12-16(11-17(13-18)20(23)24)14-5-7-15(8-6-14)19(22)21-9-3-2-4-10-21/h5-8,11-13H,2-4,9-10H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYRKVICVFHZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692295 | |
Record name | 5-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-11-2 | |
Record name | 5-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Suzuki-Miyaura Coupling
The biphenyl structure is constructed using Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated benzoic acid precursor. For example:
-
Boronic acid component : 4-(piperidinocarbonyl)phenylboronic acid.
-
Electrophilic partner : 3-bromo-5-methoxybenzoic acid.
Reaction Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.5–2 mol%).
-
Base: Sodium carbonate (2.0 equiv).
-
Solvent: Toluene/water (4:1) at 80–90°C for 12–24 hours.
-
Yield: 60–75% after column chromatography.
Key Challenges :
-
Competing protodeboronation of the boronic acid under basic conditions.
-
Steric hindrance from the piperidinocarbonyl group slowing transmetalation.
Optimization Strategies
-
Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with comparable yields.
-
Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance selectivity for hindered substrates.
Piperidinocarbonyl Group Installation
Amidation of 4-Carboxyphenyl Precursors
The piperidinocarbonyl group is introduced via amidation of 4-carboxyphenyl intermediates. A representative protocol involves:
Alternative Route: Ullmann Coupling
Copper-catalyzed coupling between 4-iodobenzoic acid and piperidine under Ullmann conditions:
-
Catalyst: CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%).
-
Yield: 50–60%.
Methoxylation Strategies
Dimethyl Sulfate-Mediated Methylation
The methoxy group is introduced using dimethyl sulfate (DMS) in aqueous alkaline conditions:
-
Substrate : 5-Hydroxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.
-
Conditions : DMS (1.2 equiv), NaOH (2.0 equiv), H₂O/acetone (3:1), 60°C, 6 hours.
Advantages :
Alternative Methylation Agents
-
Methyl iodide : Requires phase-transfer catalysts (e.g., TBAB) in THF/H₂O (yield: 65–70%).
-
Diazomethane : Limited to small-scale reactions due to safety concerns.
Carboxylic Acid Functionalization and Protection
Ester Protection
The carboxylic acid group is often protected as a methyl ester to prevent side reactions during coupling:
Direct Carboxylation
For substrates lacking pre-installed carboxylic acid groups, carboxylation is performed using CO₂ under palladium catalysis:
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: Xantphos (10 mol%).
-
Solvent: DMF, 100°C, 24 hours.
-
Yield: 40–50%.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Calculated for C₂₀H₁₉NO₅ : 353.1264 [M+H]⁺.
-
Observed : 353.1267.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Suzuki-Miyaura coupling | 60–75 | 95–98 | Scalability, air stability |
Ullmann coupling | 50–60 | 90–92 | No boronic acid required |
Aqueous methylation | 70–80 | 97–99 | Environmentally benign conditions |
Industrial-Scale Considerations
Cost Analysis
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinocarbonyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 5-Hydroxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.
Reduction: 5-Methoxy-3-[4-(piperidin-1-yl)phenyl]benzoic acid.
Substitution: 5-Halo-3-[4-(piperidinocarbonyl)phenyl]benzoic acid.
Applications De Recherche Scientifique
5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The compound’s uniqueness arises from its combination of a benzoic acid backbone, a piperidinocarbonyl group, and a methoxy substituent. Below is a comparative analysis with structurally related compounds:
2-Chloro-4-[4-(Piperidine-1-Carbonyl)Phenyl]Benzoic Acid
- Substituents: Chloro group at the 2-position, piperidinocarbonyl-substituted phenyl at the 4-position.
- Key Differences : Replacing the methoxy group with chloro alters electronic properties (electron-withdrawing vs. electron-donating) and lipophilicity.
- Impact : The chloro derivative exhibits higher reactivity in electrophilic substitutions but reduced metabolic stability compared to the methoxy analog .
4-(2-Chloro-5-(Trifluoromethyl)Phenyl)Benzoic Acid
- Substituents : Chloro and trifluoromethyl groups on the phenyl ring.
- Key Differences : The trifluoromethyl group significantly enhances lipophilicity, promoting membrane permeability.
- Impact: While the target compound’s piperidinocarbonyl group may improve target specificity, the trifluoromethyl analog’s lipophilicity favors pharmacokinetic properties like absorption .
4-[(1-Methylpiperidin-4-yl)Oxy]Benzoic Acid Hydrochloride
- Substituents : Piperidine linked via an ether bond (oxy group) and a methyl group.
- Key Differences : The ether linkage reduces steric hindrance compared to the amide bond in the target compound.
- Impact : The hydrochloride salt improves solubility, but the amide bond in the target compound offers greater metabolic stability .
T-26c (Methoxy-Substituted Thienopyrimidinone Benzoic Acid)
- Substituents: Thienopyrimidinone and methoxybenzyl groups.
- Key Differences: A heterocyclic thienopyrimidinone replaces the piperidinocarbonyl group.
- Impact: The thienopyrimidinone moiety may enhance enzyme inhibition, whereas the target compound’s piperidine ring could improve receptor binding .
Physicochemical and Pharmacokinetic Properties
*Predicted LogP values based on substituent contributions.
- Lipophilicity : The target compound’s LogP (~2.5) balances solubility and membrane permeability, making it more drug-like than the highly lipophilic trifluoromethyl analog (LogP ~3.8) .
- Acidity : The methoxy group slightly reduces the benzoic acid’s acidity (pKa ~4.5) compared to the chloro derivative (pKa ~3.8), influencing ionization and binding .
Activité Biologique
5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid (CAS No. 1261969-11-2) is a synthetic compound with potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.39 g/mol
- Chemical Structure : The compound features a methoxy group, a benzoic acid moiety, and a piperidinocarbonyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing lipid metabolism and inflammatory responses.
- Receptor Modulation : It may modulate receptor activity, affecting pathways related to pain and inflammation.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could help mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models, which could be beneficial for conditions such as arthritis.
- Antitumor Activity : Some studies have indicated that this compound may inhibit tumor growth in specific cancer models, suggesting its potential as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from damage, indicating possible applications in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types.
- Another study highlighted its ability to reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
-
In Vivo Studies :
- In animal models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, showcasing its anti-inflammatory potential.
- A xenograft model using human tumor cells showed that treatment with the compound led to reduced tumor size after several weeks of administration.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid, and how can intermediates be characterized?
- Methodological Answer : A common approach involves coupling a benzoic acid derivative with a piperidine-containing aryl group. For example, intermediates like 4-(piperidinocarbonyl)phenylboronic acid (analogous to compounds in ) can undergo Suzuki-Miyaura cross-coupling with halogenated benzoic acid precursors. Characterization typically involves 1H/13C NMR to confirm regioselectivity and HPLC-MS for purity analysis. Piperidine carbonyl groups are identified via carbonyl stretching frequencies (~1650–1700 cm⁻¹) in FT-IR spectra .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The piperidinocarbonyl moiety shows distinct peaks for the carbonyl (δ ~165–170 ppm in 13C NMR) and piperidine protons (δ 1.4–3.0 ppm for CH₂ groups).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) with an expected m/z matching the molecular formula (C₂₁H₂₁NO₅: theoretical ~368.14).
- X-ray Crystallography (if crystalline): Resolves spatial arrangement, as seen in structurally similar compounds (e.g., ).
Q. What solvent systems are optimal for solubility and reactivity in functionalization reactions?
- Methodological Answer : The compound’s carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) for reactions like amidation or esterification. Piperidine’s basicity may require buffered conditions (e.g., pH 7–8) to avoid protonation during coupling reactions .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., overlapping proton signals) be resolved for this compound?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to differentiate overlapping signals. For example, HMBC can correlate the methoxy group’s oxygen with adjacent aromatic protons. Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) may shift/resolve peaks. Computational tools (DFT-based NMR prediction) can validate assignments .
Q. What strategies improve yield in the final cyclization step of the synthesis?
- Methodological Answer :
- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand tuning (e.g., SPhos) enhance cross-coupling efficiency.
- Temperature Control : Microwave-assisted synthesis (120–150°C) reduces reaction time and byproduct formation.
- Workup : Acidic or basic extraction (depending on solubility) isolates the product from unreacted intermediates. Reported yields for analogous syntheses range from 45–72% .
Q. How does the piperidinocarbonyl group influence biological activity compared to other carbonyl substituents?
- Methodological Answer : Structure-Activity Relationship (SAR) studies can compare piperidinocarbonyl with morpholine or pyrrolidine analogs. For example:
- Lipophilicity : Piperidine increases logP vs. morpholine, potentially enhancing membrane permeability.
- Receptor Binding : Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with targets like GPCRs or kinases.
- In Vitro Assays : Test cytotoxicity (MTT assay) and target inhibition (e.g., IC₅₀) against relevant disease models .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identifies hydrolyzed products (e.g., benzoic acid from ester cleavage) or oxidized piperidine rings.
- Kinetic Modeling : Arrhenius plots predict shelf-life at standard storage conditions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.